

A Comparative Evaluation of 3-Substituted Azetidine Derivatives in Preclinical Research

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Compound of Interest		
Compound Name:	3-(Phenoxymethyl)azetidine	
Cat. No.:	B15266567	Get Quote

This guide provides a comparative analysis of various 3-substituted azetidine derivatives based on their in vitro and in vivo biological activities reported in recent scientific literature. The data presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development to facilitate an objective assessment of these compounds as potential therapeutic agents. The guide summarizes key quantitative data, details the experimental methodologies used for their evaluation, and visualizes relevant biological pathways and workflows.

In Vitro and In Vivo Biological Activities

Azetidine derivatives have been investigated for a wide range of pharmacological activities, including their potential as anticancer agents, inhibitors of neurotransmitter transporters, and antimicrobial agents. The following sections provide comparative data from various studies.

Antitumor Activity of 3-Aryl-Azetidine Analogues of TZT- 1027

A series of TZT-1027 analogues incorporating a 3-aryl-azetidine moiety were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. The in vivo efficacy of the most potent compound was also assessed in a xenograft model.

Table 1: In Vitro Antiproliferative Activity of 3-Aryl-Azetidine Derivatives



Compound ID	Substitution on Phenyl Ring	A549 IC50 (nM)[1]	HCT116 IC50 (nM)
1a	Н	2.2	2.1
1b	4-F	2.3	2.4
1c	3-F	2.4	2.5
1d	2-F	3.1	3.3
1e	4-Cl	3.5	3.7
1f	3-Cl	4.0	4.2
1g	4-Me	4.8	5.1
1h	3-Cl, 4-F	3.8	4.0
1i	3-F, 4-F	3.2	3.4

In Vivo Evaluation of Compound 1a in an A549 Xenograft Model:

Compound 1a was evaluated in an A549 xenograft mouse model. However, it did not demonstrate effective tumor inhibition at doses up to 5 mg/kg, showing only 16%–35% inhibition at the end of the experiment[1].

GABA Uptake Inhibition by 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives

3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives have been explored as analogues of the known GABA-uptake inhibitor NNC-05-2045. Their affinity for the GAT-1 and GAT-3 transporters was evaluated.

Table 2: GAT-1 and GAT-3 Inhibitory Potency of 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives



Compound ID	GAT-1 IC50 (μM)[2]	GAT-3 IC50 (μM)[2]
18b	26.6 ± 3.3	-
18e	-	31.0 ± 4.7

Vesicular Dopamine Uptake Inhibition by Azetidine Analogues

Novel cis- and trans-azetidine analogues have been synthesized and evaluated as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Their potency in inhibiting [³H]dopamine uptake into isolated synaptic vesicles was determined.[3][4]

Table 3: VMAT2 Inhibitory Activity of cis- and trans-Azetidine Analogues

Compound ID	Stereochemist ry	R¹	R²	Kı (nM)[4]
15a	trans	Н	Н	66
15b	trans	ОМе	Н	40
15c	trans	-OCH₂O-	31	
22a	cis	Н	Н	48
22b	cis	ОМе	Н	24
22c	cis	-OCH2O-	38	
2a (Lobelane)	-	-	-	45
2b (Norlobelane)	-	-	-	43

Experimental Protocols In Vitro Antiproliferative Assay

The antiproliferative activity of the TZT-1027 analogues was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (A549 and HCT116) were seeded in 96-well plates and incubated with various concentrations



of the test compounds for a specified period. The IC₅₀ values, representing the concentration required to inhibit cell growth by 50%, were then calculated.[5]

GABA Uptake Inhibition Assay

The potency of compounds to inhibit GABA uptake via GAT-1 and GAT-3 transporters was assessed using synaptosomal preparations from bovine brain. The assay measures the uptake of radiolabeled GABA ([³H]GABA) in the presence of varying concentrations of the test compounds. The IC50 values were determined by non-linear regression analysis of the concentration-response curves.

Vesicular [3H]Dopamine Uptake Inhibition Assay

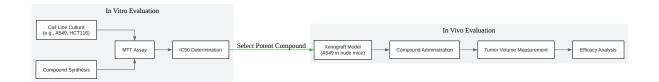
The inhibitory activity of the azetidine analogues on VMAT2 was evaluated by measuring the uptake of [³H]dopamine into isolated synaptic vesicles from rat brain. Vesicles were incubated with [³H]dopamine and different concentrations of the test compounds. The reaction was stopped by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting. The K_i values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[3][4]

In Vivo A549 Xenograft Model

Female nude mice were subcutaneously inoculated with A549 human lung cancer cells. When tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 1a was administered via injection once a day at specified doses. Tumor volume and body weight were monitored throughout the study. The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group.[1]

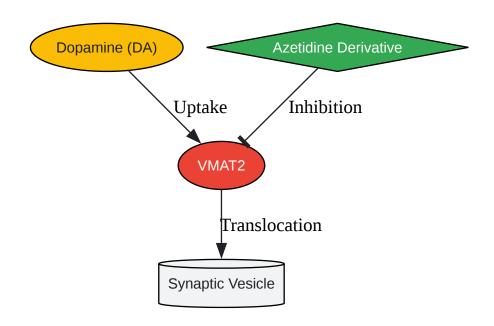
Visualizations Signaling Pathway and Experimental Workflow Diagrams





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Caption: Workflow for in vitro and in vivo evaluation of antitumor agents.



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Caption: Mechanism of VMAT2 inhibition by azetidine derivatives.

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